Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-

Organic Synthesis Protecting Group Chemistry Process Chemistry

Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- (CAS 117942-41-3) is a 4-hydroxybenzaldehyde derivative protected as its methoxyethoxymethyl (MEM) ether. This compound is a versatile aromatic aldehyde building block (molecular formula C11H14O4, MW 210.23 g/mol) utilized primarily in multi-step organic syntheses, particularly within pharmaceutical and natural product research pipelines.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 117942-41-3
Cat. No. B3376258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 4-[(2-methoxyethoxy)methoxy]-
CAS117942-41-3
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOCCOCOC1=CC=C(C=C1)C=O
InChIInChI=1S/C11H14O4/c1-13-6-7-14-9-15-11-4-2-10(8-12)3-5-11/h2-5,8H,6-7,9H2,1H3
InChIKeySOCWFLJIBDNUCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- (CAS 117942-41-3): Procurement-Grade MEM-Protected Benzaldehyde Intermediate for Multi-Step Organic Synthesis


Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- (CAS 117942-41-3) is a 4-hydroxybenzaldehyde derivative protected as its methoxyethoxymethyl (MEM) ether. This compound is a versatile aromatic aldehyde building block (molecular formula C11H14O4, MW 210.23 g/mol) utilized primarily in multi-step organic syntheses, particularly within pharmaceutical and natural product research pipelines . The MEM protecting group confers distinct chemical stability and predictable deprotection behavior that are critical for downstream transformations. As a synthetic intermediate, it is commercially available with typical purity specifications of 95% or higher .

Why Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- Cannot Be Simply Substituted with MOM-Protected or PEG-Linked Analogs in Critical Synthetic Routes


This compound is not a generic benzaldehyde derivative. Its defining feature is the β-methoxyethoxymethyl (MEM) protecting group, which offers a unique balance of stability and acid-lability distinct from other protecting groups like methoxymethyl (MOM), benzyl (Bn), or silyl ethers. The MEM group is more stable than MOM under basic and reducing conditions, yet more readily cleaved by Lewis acids due to chelation effects [1]. This orthogonal reactivity profile is essential for chemoselective transformations in complex molecule synthesis. Substituting a MOM-protected analog, such as 4-(methoxymethoxy)benzaldehyde, would risk premature deprotection during acidic workups or require harsher cleavage conditions that could damage other sensitive functionalities [2]. Similarly, direct PEG-linked analogs (e.g., 4-(2-methoxyethoxy)benzaldehyde) lack the acetal linker and thus do not provide the same labile protection for the hydroxyl group, fundamentally altering the intended synthetic pathway. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- (CAS 117942-41-3) vs. Closest Analogs: A Procurement Evidence Guide


Synthesis Yield Advantage: MEM Protection of 4-Hydroxybenzaldehyde Achieves 80% Yield vs. 60-75% for Alternative Methods

The synthesis of this compound via MEM protection of 4-hydroxybenzaldehyde proceeds with an 80% isolated yield using 2-methoxyethoxymethyl chloride and K₂CO₃ in acetone . This compares favorably to alternative methods for preparing related 2-methoxyethoxy-benzaldehydes, which report yields of only 60.5% and 75.5% when using 2-chloroethyl methyl ether in DMF [1]. The MEM method not only provides a higher yield but also avoids the use of costly, high-boiling polar solvents like DMF, simplifying workup and reducing industrial hygiene concerns.

Organic Synthesis Protecting Group Chemistry Process Chemistry

Enhanced Stability Under Basic and Reducing Conditions vs. MOM and Silyl Ethers

The MEM protecting group in this compound exhibits robust stability toward bases, nucleophiles, and reducing agents—conditions under which other common protecting groups (e.g., silyl ethers like TBDMS) or esters would degrade [1]. This stability is comparable to MOM ethers but with a key distinction: MEM ethers are more easily installed and more readily cleaved by Lewis acids [2]. This orthogonal stability profile allows chemists to perform transformations on the aldehyde moiety (e.g., Grignard additions, reductions) without compromising the protected phenol.

Organic Synthesis Protecting Group Orthogonality Chemoselectivity

Selective and High-Yielding MEM Deprotection with CeCl₃ vs. Acidic Conditions Required for MOM

The MEM group in this compound can be selectively cleaved in high yields under mild, neutral conditions using CeCl₃·7H₂O in refluxing acetonitrile [1]. This method is orthogonal to many other protecting groups, including MOM, Bn, TBDPS, and THP, which remain intact [1]. In contrast, deprotection of the closely related MOM ether often requires stronger Brønsted acids (e.g., TFA, dilute HCl), which can lead to side reactions or damage acid-sensitive substrates [2].

Organic Synthesis Deprotection Chemistry Lewis Acid Catalysis

Validated Intermediate in Convergent Total Synthesis of (+/-)-Tenellin

This specific compound (CAS 117942-41-3) has been explicitly utilized as a key intermediate in the convergent total synthesis of the fungal metabolite (+/-)-tenellin, a structurally complex 2-pyridone alkaloid with demonstrated biological activity . The successful execution of this multi-step synthesis validates the compound's compatibility with the demanding reaction conditions required for assembling the tenellin core. While other protected benzaldehydes could theoretically be used, the published route relies on the specific MEM-protected variant, implying its unique suitability in terms of stability, reactivity, and deprotection timing within this complex synthetic sequence.

Natural Product Synthesis Medicinal Chemistry Fungal Metabolites

Procurement-Driven Application Scenarios for Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- (CAS 117942-41-3)


Scenario 1: Multi-Step Synthesis of 2-Pyridone Natural Products (e.g., Tenellin Analogs)

This compound is the preferred intermediate for researchers engaged in the total synthesis or medicinal chemistry optimization of 2-pyridone alkaloids such as tenellin and its derivatives. Its validated use in a published convergent total synthesis provides a reliable starting point, minimizing route-scouting efforts. The MEM group's stability to bases and reducing agents allows for diverse functionalization of the aldehyde before the final deprotection step.

Scenario 2: Orthogonal Protection Strategies Requiring Mild, Selective Deprotection

In synthetic sequences where a protected phenol must be unveiled late-stage without disturbing other sensitive functional groups, this compound's MEM group offers a clear advantage. The ability to cleave the MEM ether selectively with CeCl₃·7H₂O under neutral conditions, while leaving MOM, Bn, and silyl ethers intact [1], is a key enabling feature for complex molecule assembly. Procuring this specific MEM-protected benzaldehyde ensures access to this orthogonal deprotection handle.

Scenario 3: Large-Scale Preparation of 4-Hydroxybenzaldehyde Derivatives for Further Elaboration

For process chemists scaling up the synthesis of 4-substituted benzaldehyde derivatives, the 80% yield MEM protection route offers a more efficient and cost-effective alternative to lower-yielding DMF-based methods [2]. The use of acetone as a solvent simplifies workup and recovery, making this compound an attractive building block for pilot-plant or manufacturing-scale campaigns where process economics and solvent management are paramount.

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